H-DL-Abu-OH Displays 19-Fold Higher Enzyme Activity than Alanine in Valine Dehydrogenase Assays
In a comparative study of valine dehydrogenase (VDH) isozymes, L-2-aminobutyrate demonstrated dramatically higher relative activity compared to L-alanine. This difference is particularly pronounced with the VDH2 isozyme, where the activity of 2-aminobutyrate is nearly 20 times greater [1].
| Evidence Dimension | Relative enzyme activity (%) in oxidative deamination assay |
|---|---|
| Target Compound Data | 158.0% (VDH2), 68.9% (VDH1) |
| Comparator Or Baseline | L-alanine: 8.3% (VDH2), 14.7% (VDH1) |
| Quantified Difference | 19.0-fold higher for VDH2, 4.7-fold higher for VDH1 |
| Conditions | Purified valine dehydrogenase (VDH2 and VDH1 isozymes) from Streptomyces cinnamonensis; substrate concentration 10 mM; activity normalized to valine (100%). |
Why This Matters
This stark quantitative difference confirms that H-DL-Abu-OH cannot be substituted with alanine in studies involving valine dehydrogenase pathways, as alanine would yield negligible activity and compromise assay sensitivity or pathway flux.
- [1] Vančura, A., Vancurová, I., Volc, J., & Jones, S. K. (1988). Valine dehydrogenase from Streptomyces cinnamonensis. Microbiology, 141(5), 1139-1144. View Source
